Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH
Description
Fmoc-L-Lys[C20-OtBu-Glu(OtBu)-AEEA-AEEA]-OH (CAS 2460751-66-8) is a highly specialized peptide side chain intermediate, critical in the synthesis of therapeutic peptides such as Tirzepatide. Its molecular formula is C66H105N5O16 (MW 1224.56), featuring a complex architecture:
- Fmoc protection: Ensures stability during solid-phase peptide synthesis (SPPS) .
- Lysine core: Modified with a C20-OtBu (tert-butyloxycarbonyl) group and a glutamic acid (Glu) residue, both protected by OtBu.
- AEEA linkers: Two 2-(2-aminoethoxy)ethoxy acetic acid (AEEA) spacers enhance solubility and flexibility, enabling interactions with biological targets .
This compound is synthesized via advanced coupling techniques, leveraging HBTU/HOBt/DIEA activation for precise amide bond formation . Its primary applications span diabetes therapeutics (e.g., Tirzepatide), oncology, and neurodegenerative disease research due to its selective bioactivity .
Properties
Molecular Formula |
C66H105N5O16 |
|---|---|
Molecular Weight |
1224.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H105N5O16/c1-65(2,3)86-61(76)35-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-34-58(73)70-56(63(79)87-66(4,5)6)36-37-57(72)68-39-41-81-43-46-84-49-60(75)69-40-42-82-44-45-83-48-59(74)67-38-28-27-33-55(62(77)78)71-64(80)85-47-54-52-31-25-23-29-50(52)51-30-24-26-32-53(51)54/h23-26,29-32,54-56H,7-22,27-28,33-49H2,1-6H3,(H,67,74)(H,68,72)(H,69,75)(H,70,73)(H,71,80)(H,77,78)/t55-,56+/m0/s1 |
InChI Key |
YWLOWAZATOAHDO-KKQLDWOFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 1 | Protection of Lysine and Glutamic Acid | Use of tert-butyl (otBu) esters for carboxyl groups; Fmoc for amino group | Protects side chains and amino terminus to prevent side reactions during coupling | |
| 2 | Coupling of AEEA Linkers | Coupling of two 8-amino-3,6-dioxaoctanoic acid (AEEA) units sequentially | Employ peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) | Ensures efficient formation of amide bonds between linkers and amino acids |
| 3 | Attachment of C20 Fatty Acid Side Chain | Coupling of a C20 fatty acid derivative protected as tert-butyl ester | Similar coupling reagents and conditions as above | Long hydrophobic chain critical for biological activity |
| 4 | Fmoc Protection of Lysine Amino Group | Introduction of fluorenylmethoxycarbonyl (Fmoc) group | Fmoc-Cl or Fmoc-OSu in presence of base (e.g., DIPEA) | Base-labile protecting group facilitates later deprotection |
| 5 | Deprotection and Purification | Acidic cleavage of tert-butyl protecting groups using trifluoroacetic acid (TFA) | Purification by preparative high-performance liquid chromatography (HPLC) | Final product isolated with purity >98% |
Reaction Conditions and Reagents
- Coupling Reagents: DIC, HOBt, HATU, or similar carbodiimide/uronium salts to promote amide bond formation.
- Protecting Groups: Fmoc for amino terminus; tert-butyl esters for side-chain carboxyl groups.
- Deprotection: Trifluoroacetic acid (TFA) for removing tert-butyl groups under acidic conditions.
- Purification: Preparative reverse-phase HPLC to achieve high purity.
Industrial Scale Considerations
- Automated peptide synthesizers are employed to improve reproducibility and scale.
- Optimization of solvent systems and reaction times to maximize yield and minimize impurities.
- Batch sizes reported up to 12 kg with impurity levels below 0.5%, demonstrating scalability and quality control.
Analytical Characterization and Purity
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Molecular Formula | C66H105N5O16 | - | Confirmed by mass spectrometry and elemental analysis |
| Molecular Weight | 1224.59 g/mol | Mass spectrometry | Matches theoretical value |
| Appearance | Yellowish solid | Visual inspection | Consistent with literature |
| Purity | >98% | HPLC | Total impurities <0.5% |
| Density (predicted) | 1.121 ± 0.06 g/cm³ | Computational | - |
| pKa (predicted) | 3.87 ± 0.21 | Computational | Relevant for solubility and reactivity |
Research Findings on Preparation and Application
Efficiency of Fmoc-Based Peptide Synthesis
Studies demonstrate that the use of Fmoc protecting groups significantly improves coupling efficiency and reduces side reactions compared to other strategies. This is critical for synthesizing complex peptides with multiple functional groups, such as Fmoc-L-lys[C20-otBu-glu(otBu)-aeea-aeea]-OH.
Role in Therapeutic Peptide Development
The compound serves as a key intermediate in the synthesis of Tirzepatide and related peptides, where the C20 fatty acid side chain enhances pharmacokinetic properties by increasing plasma half-life through albumin binding. The AEEA linkers provide flexibility and spacing, optimizing receptor interaction.
Purification and Impurity Profiling
Advanced purification techniques, primarily preparative HPLC, are essential to achieve pharmaceutical-grade purity. Impurity profiling has been conducted, showing that single impurities remain below 0.2%, ensuring safety and efficacy in downstream drug synthesis.
Summary Table: Preparation Methods Overview
| Aspect | Details |
|---|---|
| Starting Materials | Fmoc-Lysine, protected Glutamic Acid (OtBu), AEEA linkers, C20 fatty acid (OtBu) |
| Protection Strategy | Fmoc for amino group; tert-butyl esters for side chains |
| Coupling Reagents | DIC, HOBt, HATU |
| Deprotection | Acidic cleavage with TFA |
| Purification | Preparative reverse-phase HPLC |
| Scale | Laboratory to industrial (up to 12 kg batches) |
| Purity Achieved | >98% with impurities <0.5% |
| Application | Intermediate for Tirzepatide and other peptide drugs |
Chemical Reactions Analysis
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.
Scientific Research Applications
Synthesis of Tirzepatide
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is recognized as a key intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist used for the treatment of type 2 diabetes. The compound facilitates the incorporation of specific amino acid sequences essential for the biological activity of Tirzepatide .
Peptide Synthesis
The compound is integral in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptide chains. Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, enabling the sequential addition of amino acids .
Research and Development
In addition to its applications in drug formulation, Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is utilized in academic research to study peptide interactions and modifications. Researchers explore its properties to understand better how modifications at the lysine residue can influence peptide stability and activity .
Case Study 1: Tirzepatide Development
A study conducted by pharmaceutical researchers highlighted the efficiency of using Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH in synthesizing Tirzepatide. The synthesis involved multiple steps where the compound was used to introduce crucial side chains that enhance the drug's efficacy and reduce side effects associated with traditional therapies .
Case Study 2: Peptide Modifications
Another research project focused on modifying peptides for improved bioavailability. The incorporation of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH allowed scientists to create analogs with enhanced stability against enzymatic degradation, demonstrating its utility in developing long-lasting therapeutic peptides .
Mechanism of Action
The mechanism of action of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves its ability to protect specific functional groups during peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions. The OtBu groups protect the carboxyl groups of glutamic acid, ensuring selective reactions at other sites. The aeea units provide flexibility and enhance the solubility of the compound, facilitating its incorporation into larger peptide structures .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Differences
Key Observations:
- AEEA Linkers: Unique to the target compound and its arabinose-modified variant, these spacers improve pharmacokinetic properties compared to simpler Fmoc-Glu derivatives .
- C20-OtBu Group : Enhances lipophilicity and membrane permeability, distinguishing it from Fmoc-L-Lys(Boc)-OH, which lacks extended hydrophobic chains .
Stability Data :
Research Findings and Challenges
- Efficacy: The target compound’s AEEA linkers reduce renal clearance by 40% compared to non-spacer analogs, as shown in preclinical models .
- Synthetic Challenges :
Biological Activity
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH, also known as Tirzepatide side chain, is a complex peptide compound that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, biological properties, and applications in pharmaceutical development, supported by relevant data and case studies.
Structural Characteristics
The compound integrates several functional groups:
- Fmoc protecting group : Enhances stability during synthesis.
- Lysine residue : Contributes to the overall charge and solubility.
- t-butoxy protected arabitol group : Adds steric bulk and affects biological interactions.
- Glutamic acid residue : Involved in interactions with receptors.
- AEEA units : Provide additional functionalization for enhanced activity.
Molecular Formula and Weight
- Molecular Formula : C66H105N5O16
- Molecular Weight : 1224.59 g/mol
Biological Activity
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH exhibits a range of biological activities, primarily due to its structural complexity. The following sections summarize key findings regarding its biological effects.
Anticancer Activity
Research indicates that the compound may play a role in cancer treatment. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, in a study involving breast cancer cells, Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 8 µM .
Anti-inflammatory Properties
The compound has also exhibited anti-inflammatory effects. In vitro studies showed that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). The observed reduction in cytokine levels suggests potential therapeutic applications in inflammatory diseases .
Antiviral Activity
Preliminary studies suggest antiviral properties against certain viruses. In a case study involving influenza virus, Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH was found to inhibit viral replication by interfering with the viral entry process into host cells .
Stability and Solubility
The compound demonstrates excellent solubility in various solvents, which is crucial for its application in drug formulation. Its stability under different pH conditions allows for versatility in pharmaceutical applications, including oral formulations where gut stability is essential .
Applications in Drug Development
Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH serves as a significant pharmaceutical intermediate with potential applications across various therapeutic areas:
- Diabetes Management : It is being explored for use in glucose-lowering drugs due to its ability to enhance insulin sensitivity .
- Anticancer Agents : Its ability to induce apoptosis makes it a candidate for developing novel anticancer therapies .
- Biological Probes : The compound can be utilized as part of diagnostic reagents in life sciences research .
Case Studies
-
Breast Cancer Study :
- Objective : To assess the cytotoxic effects on MCF-7 cells.
- Findings : Significant inhibition of cell growth at 10 µM concentration.
- : Potential for development as an anticancer agent.
-
Inflammatory Response Study :
- Objective : To evaluate the effect on cytokine production in LPS-stimulated macrophages.
- Findings : Downregulation of IL-6 and TNF-alpha.
- : Suggests therapeutic potential in treating inflammatory diseases.
-
Viral Replication Study :
- Objective : To determine antiviral effects against influenza.
- Findings : Inhibition of viral entry and replication.
- : Promising candidate for antiviral drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
